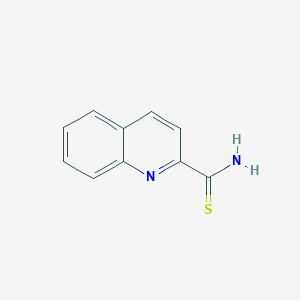

Quinoline-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDAGABOUKEMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578933 | |

| Record name | Quinoline-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96898-30-5 | |

| Record name | Quinoline-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Derivatization Strategies of Quinoline 2 Carbothioamide

Mechanistic Investigations of Quinoline (B57606) Nucleus Formation and Functionalization

The construction of the quinoline ring, a benzo[b]pyridine system, can be achieved through several classic named reactions, each with a distinct mechanistic pathway. orientjchem.orgnih.gov These methods typically involve the cyclization of substituted anilines.

Key synthetic routes for the quinoline nucleus include:

Skraup Synthesis : This reaction involves treating aniline (B41778) or its derivatives with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. orientjchem.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. orientjchem.org This is followed by a 1,4-addition of the aniline to the acrolein. Subsequently, the intermediate undergoes acid-catalyzed cyclization and dehydration, and a final oxidation step yields the quinoline ring. orientjchem.org

Friedländer Synthesis : A widely used method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst. orientjchem.orgrsc.org The mechanism proceeds through the formation of an enamine or enolate, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline derivative. orientjchem.org This method is highly versatile for creating polysubstituted quinolines. rsc.orgnih.gov

Knorr Quinoline Synthesis : This reaction involves the condensation of a β-ketoester with an aromatic amine under acidic conditions. orientjchem.org The mechanism is believed to proceed through the formation of an imine intermediate, which then undergoes ring closure to form the quinoline system. orientjchem.org

Once the quinoline nucleus is formed, its functionalization can be explored. The nitrogen atom within the ring can undergo reactions like protonation, alkylation, and acylation. orientjchem.org Furthermore, the bicyclic aromatic system can undergo both electrophilic and nucleophilic substitution reactions, allowing for a wide array of modifications. orientjchem.org

Regioselective Functionalization and Substituent Effects on the Quinoline System

Achieving regioselectivity in the functionalization of the quinoline ring is a significant challenge and a key focus of modern synthetic chemistry. mdpi.comnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and site-selective introduction of functional groups, representing an atom- and step-economical approach. mdpi.comnih.gov

The position of functionalization on the quinoline ring can be controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov For instance, metalation of chloro-substituted quinolines with lithium diisopropylamide (LDA) at low temperatures preferentially functionalizes the C-3 position. nih.gov In contrast, using lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C-2 or C-8 positions in a regioselective manner. nih.gov

The use of quinoline N-oxides is another common strategy. The N-oxide group activates the C-2 position, facilitating palladium-catalyzed C-2 arylation with high regioselectivity. mdpi.com A novel method for synthesizing quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793), activated by triflic anhydride, which also shows high regioselectivity for the C-2 position. organic-chemistry.org

The electronic nature of substituents already present on the quinoline ring significantly influences the outcome of subsequent reactions. orientjchem.orgresearchgate.net Electron-withdrawing groups generally direct incoming groups to specific positions, while electron-donating groups direct them to others, a principle that is fundamental to structure-activity relationship (SAR) studies. orientjchem.orgresearchgate.net

| Target Position | Reagents and Conditions | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| C-2 | Quinoline N-oxide, Aryl-bromides, Pd-catalyst | C-H Arylation | N-oxide group directs arylation to the C-2 position. mdpi.com | mdpi.com |

| C-2 or C-8 | Chloro-substituted quinolines, Li-Mg or Li-Zn amides, Electrophiles | Metalation/Functionalization | Base composition controls regioselectivity between C-2 and C-8. nih.gov | nih.gov |

| C-3 | Chloro-substituted quinolines, LDA, -70 °C, Electrophiles | Metalation/Functionalization | LDA at low temperature selectively metalates the C-3 position. nih.gov | nih.gov |

| C-2 | Quinoline-N-oxides, Thiourea, Triflic anhydride | Deoxygenative C-H Thionation | A metal-free method to synthesize quinoline-2-thiones with high C-2 selectivity. organic-chemistry.org | organic-chemistry.org |

Diversification Strategies at the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) of Quinoline-2-carbothioamide is a versatile functional handle for a wide range of chemical transformations.

The nitrogen atom of the carbothioamide can be substituted to generate a library of N-aryl or N-alkyl derivatives. This is typically accomplished through the condensation of an activated form of the parent carboxylic acid, quinaldic acid, with a desired primary or secondary amine, followed by a thionation step. nih.govmdpi.com A more direct route involves preparing quinoline-2-carbonyl chloride (e.g., using oxalyl chloride or thionyl chloride) and reacting it with a diverse range of commercially available amines. nih.govmdpi.com This approach allows for the introduction of various substituents, including cyclic, acyclic, and aromatic moieties, onto the amide nitrogen. nih.govnih.govtandfonline.com These modifications can significantly alter the compound's steric and electronic properties. mdpi.com

| Starting Material | Reagent | Product Type | Key Strategy | Reference |

|---|---|---|---|---|

| 2-Quinaldic acid | Oxalyl chloride, then various primary/secondary amines | N-Substituted quinoline-2-carboxamides | Formation of acid chloride followed by amidation. nih.govmdpi.com | nih.govmdpi.com |

| 8-Hydroxyquinaldic acid | HATU, Sulfanilamide, DIPEA | N-(4-sulfamoylphenyl)quinoline-2-carboxamide | Peptide coupling reagents facilitate amide bond formation. tandfonline.com | tandfonline.com |

| 8-Hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide | Alkyl and benzyl (B1604629) halides | 8-O-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Modification of a substituent on the quinoline ring after N-substitution. nih.govtandfonline.com | nih.govtandfonline.com |

*Data is for quinoline-2-carboxamides, which follows a similar synthetic logic for carbothioamides.

The sulfur atom of the carbothioamide group is nucleophilic and can undergo various chemical reactions.

Oxidation : The thioamide can be oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate. For example, N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) is oxidized in a slightly acidic solution to produce a highly fluorescent product, a transformation that can be used for analytical purposes. researchgate.net This oxidation adds a reactive sulfoxide functional group, increasing the potential for further chemical modification. ontosight.ai

Ligand Exchange/C-S Bond Activation : The sulfur atom can act as a soft donor, coordinating to metal centers. This property is fundamental to its role as a ligand in coordination chemistry. organic-chemistry.org Furthermore, the carbon-sulfur bond in thioamides can be activated and cleaved by transition metals, enabling cross-coupling reactions where the sulfur-containing group is replaced by other functionalities. dicp.ac.cn This represents an advanced strategy for converting thioamides into other functional groups like amides, ketones, or for forming new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn

Advanced Post-Synthetic Modifications and Annulation Reactions

Post-synthetic modifications of the fully formed this compound scaffold allow for the creation of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing quinoline framework, are particularly powerful.

Starting from appropriately substituted quinolines, various fused systems can be constructed. For instance, 2-alkynylquinoline-3-carboxaldehydes can undergo intramolecular cyclization with ammonia (B1221849) to yield benzo[b] mdpi.comnaphthyridines. chim.it Similarly, the reaction of 2-mercaptoquinoline-3-carbaldehydes with dialkyl acetylenedicarboxylates can lead to the formation of 2H-thiopyrano[2,3-b]quinoline derivatives. researchgate.net Methods have also been developed to convert quinoline-2-thiones, which are closely related to carbothioamides, into thieno[2,3-b]quinolines. organic-chemistry.org

More complex cascade or domino reactions can build intricate 3D structures. rsc.org The intramolecular aza-Wittig reaction, starting from 2-azidobenzaldehydes, provides a route to 2,3-substituted quinolines which can serve as precursors for further annulation. nih.gov

| Starting Derivative | Reagents | Fused Ring System Formed | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Alkynylquinoline-3-carboxaldehydes | Aqueous ammonia | Benzo[b] mdpi.comnaphthyridine | Condensation/Intramolecular Hydroamination | chim.it |

| 2-Mercaptoquinoline-3-carbaldehydes | Dialkyl acetylenedicarboxylates, Triphenylphosphine | 2H-Thiopyrano[2,3-b]quinoline | Michael Addition/Wittig/Cyclization | researchgate.net |

| Quinoline-2-thiones | Various (not specified) | Thieno[2,3-b]quinoline | Further transformation/cyclization | organic-chemistry.org |

| 2-Azidobenzaldehydes and carbonyl compounds | PPh₃ | 2,3-Substituted Quinolines (precursors for annulation) | Staudinger/Knoevenagel/Aza-Wittig | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques for Quinoline 2 Carbothioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. While specific NMR data for the parent Quinoline-2-carbothioamide is not extensively documented in publicly available literature, a wealth of information can be gleaned from the analysis of its numerous derivatives.

¹H NMR: In the proton NMR spectra of quinoline (B57606) derivatives, the aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.5 and 8.9 ppm. For instance, in N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide, the quinoline protons resonate in this range. The protons of the thioamide (-CSNH₂) group are also characteristic, with the NH protons often appearing as a broad singlet. In related quinoline carbothioamide derivatives that form part of larger heterocyclic systems, the NH proton signal can be observed at δ 4.39 ppm. rasayanjournal.co.in

¹³C NMR: The ¹³C NMR spectra of quinoline-based compounds provide valuable information on the carbon framework. The carbon atom of the thioamide group (C=S) is particularly noteworthy, with its chemical shift appearing significantly downfield. For example, in 6-Methoxy-2-methylquinoline-4-carbothioamide, the C=S carbon resonates at approximately 165 ppm. The carbon atoms of the quinoline ring itself display a range of chemical shifts, which are influenced by the substituent pattern. In a series of quinoline- vulcanchem.comresearchgate.net-triazole derivatives, the quinoline carbons appear over a wide range from approximately δ 112 to 153 ppm. rasayanjournal.co.in

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of proton and carbon signals, especially in complex substituted derivatives. uncw.edu COSY spectra establish the connectivity between adjacent protons, which is invaluable for assigning the protons on the quinoline ring system. researchgate.net HSQC and HMBC experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively, allowing for the complete assembly of the molecular structure. uncw.edu

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Carbothioamide Derivatives

| Derivative | Technique | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide | ¹H NMR | 7.5–8.8 (quinoline Ar-H), 9.2–10.1 (thioamide NH) | |

| 6-Methoxy-2-methylquinoline-4-carbothioamide | ¹³C NMR | ~165 (C=S), ~55 (OCH₃) | |

| 5-(((5-Chloroquinolin-8-yl)oxy)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H NMR | 7.22-9.01 (quinoline Ar-H), 14.09 (NH) | rasayanjournal.co.in |

| 5-(((5-Chloroquinolin-8-yl)oxy)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹³C NMR | 112.4-153.2 (quinoline C), 169.4 (C=S) | rasayanjournal.co.in |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of a quinoline carbothioamide derivative will exhibit characteristic absorption bands. A key vibration is the C=S stretch of the thioamide group, which typically appears in the region of 1250–1300 cm⁻¹. For instance, in N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide, this stretch is found around 1240 cm⁻¹. Other important bands include the C=N stretching vibration of the quinoline ring, often observed around 1600 cm⁻¹, and the N-H stretching vibrations of the thioamide group. In the FT-IR spectrum of N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide, a related amide, weak C-H···O hydrogen bonds are identified, which link the molecules into a three-dimensional network. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the vibrations of the aromatic quinoline ring. Studies on quinine, which contains a quinoline moiety, have shown that the strongest Raman band in the fingerprint region arises from a symmetric stretching mode of the quinoline ring. nih.gov The frequency of this band is sensitive to the local chemical environment, including hydrogen bonding and π-stacking interactions. nih.gov For quinoline derivatives functionalized with a thiol group, Surface-Enhanced Raman Scattering (SERS) has been employed to amplify the Raman signal, demonstrating the utility of this technique for sensitive detection. acs.org

Table 2: Key FT-IR Vibrational Frequencies for Quinoline Carbothioamide and Related Derivatives

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide | C=S (Thioamide) | ~1250 | |

| N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide | C=N (Imine) | ~1600 | |

| N-cyclohexyl-2-(quinolin-2-ylmethylene) hydrazine-1-carbothioamide | C=S and C=N | 1214 and 1527 | nih.gov |

| N-cyclohexyl-2-(quinolin-2-ylmethylene) hydrazine-1-carbothioamide | N-H and C-H | 3111 and 3358 | nih.gov |

Mass Spectrometry Techniques in Compound Identification and Complexation Studies (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns and complexation behavior.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized this compound derivatives. researchgate.net For example, in the characterization of quinoline-O-carbamate derivatives, HR-ESI-MS was used to confirm the calculated molecular formula. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including quinoline derivatives and their metal complexes. It is frequently used to verify the molecular ion peak of a compound. For instance, ESI-MS has been used to confirm the formation of metal complexes with thiosemicarbazones derived from 2-quinolones. researchgate.net In complexation studies, ESI-MS can identify the stoichiometry of the metal-ligand complex by observing the mass-to-charge ratio of the resulting species. researchgate.net

Table 3: Mass Spectrometry Applications in the Analysis of Quinoline Derivatives

| Technique | Application | Example Finding | Reference |

|---|---|---|---|

| HRMS | Elemental Formula Determination | Confirmed the elemental composition of new iridium(III) complexes with quinoline-based ligands. | researchgate.net |

| ESI-MS | Molecular Weight Verification | Verified the molecular ion peak of 6-Methoxy-2-methylquinoline-4-carbothioamide. | |

| ESI-MS | Complexation Studies | Identified the formation of metal complexes between Cu(II) and quinoline-based thiosemicarbazones. | researchgate.net |

| ESI-MS | Structural Elucidation | Used alongside NMR and IR to elucidate the structures of novel quinoline-thiosemicarbazide hybrids. | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences of this compound.

Table 4: Crystallographic Data for a Quinoline Carboxamide Derivative

| Parameter | N-hydroxy-quinoline-2-carboxamide monohydrate | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | chemmethod.com |

| Key Structural Features | Nearly planar molecule, intermolecular O-H···O hydrogen bonds, π-π stacking | researchgate.netnih.gov |

| Inter-centroid distance (π-π stacking) | 3.887 (1) Å | researchgate.netnih.gov |

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy in Electronic Structure and Sensing Applications

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are key techniques for investigating the electronic structure and photophysical properties of molecules. Quinoline and its derivatives are known to be chromophoric and often fluorescent, making them suitable for these analytical methods.

UV-Visible Absorption Spectroscopy: The UV-Vis spectra of quinoline derivatives typically exhibit absorption bands in the range of 280 to 510 nm, which are attributed to π-π* transitions within the aromatic quinoline system. researchgate.netmdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring. mdpi.com For example, the degradation of quinoline in aqueous solution has been monitored by observing changes in its UV-Vis absorption spectrum. nih.gov In sensing applications, the binding of a metal ion to a quinoline-based chemosensor can lead to a noticeable change in the absorption spectrum, such as a red or blue shift of the absorption maximum, which forms the basis for colorimetric detection. researchgate.net

Fluorescence Spectroscopy: Many quinoline derivatives exhibit fluorescence, and this property is often highly sensitive to the local environment. researchgate.net This makes them promising candidates for fluorescent sensors. For instance, 4-quinolone-carboxamide and carbothioamide compounds have been investigated as fluorescent sensors for metal ions like Cu²⁺ and Fe³⁺. researchgate.net The complexation of the quinoline derivative with a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence intensity. researchgate.net A spectrofluorimetric method for the determination of molybdenum has been developed using N-(pyridin-2-yl)-quinoline-2-carbothioamide, highlighting the utility of these compounds in analytical chemistry. researcher.life

Table 5: Electronic Spectroscopy of Quinoline Derivatives

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| UV-Vis Absorption | Electronic Structure | Absorption bands in the 280-510 nm range due to π-π* transitions. | researchgate.net |

| UV-Vis Absorption | Sensing | Changes in absorption spectra upon metal ion binding form the basis of colorimetric sensors. | researchgate.net |

| Fluorescence Spectroscopy | Sensing | Fluorescence intensity changes upon complexation with metal ions like Cu²⁺ and Fe³⁺. | researchgate.net |

| Fluorescence Spectroscopy | Analytical Method Development | Used in a spectrofluorimetric method for molybdenum determination. | researcher.life |

Computational Chemistry and Theoretical Studies on Quinoline 2 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the properties of molecules, offering a balance between accuracy and computational cost, making it ideal for studying complex systems like quinoline (B57606) derivatives. nih.govcore.ac.uk DFT calculations can elucidate kinetic and thermodynamic stability, structural parameters, molecular interactions, and electronic properties. core.ac.uk

Geometry optimization is a fundamental DFT procedure to find the lowest energy arrangement of atoms in a molecule, representing its most stable conformation. nih.gov For quinoline derivatives, this process is typically performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) in the gas phase or with solvation models. nih.govcore.ac.uknih.gov The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net

The electronic structure and reactivity of Quinoline-2-carbothioamide can be analyzed using various quantum chemical descriptors derived from DFT calculations. nih.gov Reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index help in understanding and predicting the molecule's chemical behavior. nih.gov The analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) is particularly important, as the energy gap between them is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and a greater tendency for electronic charge transfer. nih.gov

Interactive Table: Representative Geometric Parameters for a Quinoline-based Thioamide Structure This table presents typical bond lengths and angles that would be determined through DFT geometry optimization. The values are illustrative of the structural parameters for a molecule containing a quinoline and a thioamide group.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C(thio) | S | ~1.68 Å | |

| Bond Length | C(thio) | N(amide) | ~1.37 Å | |

| Bond Length | N(amide) | H | ~1.01 Å | |

| Bond Angle | N(amide) | C(thio) | S | ~125° |

| Bond Angle | C(quinoline) | C(thio) | N(amide) | ~115° |

| Dihedral Angle | C(quinoline) | C(quinoline) | C(thio) | N(amide) |

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions can be compared with experimental spectra to confirm molecular structures and assign signals. researchgate.net While calculations at the Hartree-Fock level are useful, methods that include electron correlation, such as DFT, often provide better agreement with experimental results. tau.ac.il

Similarly, theoretical vibrational frequencies can be computed using DFT. researchgate.net These calculations predict the positions of infrared (IR) and Raman spectral bands. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net For this compound derivatives, characteristic vibrational bands for the C=S and N-H groups are of particular interest. For instance, in related quinoline-thiosemicarbazide compounds, C=S bands appear around 1209–1220 cm⁻¹, while N-H bands are observed in the 2953–3340 cm⁻¹ region. nih.gov

Interactive Table: Comparison of Predicted and Experimental Spectroscopic Data for a Quinoline Derivative This table illustrates how theoretical spectroscopic data for a quinoline derivative can be compared with experimental findings.

| Parameter | Method | Calculated Value | Experimental Value |

| ¹H NMR (NH proton) | DFT/GIAO | δ 10.45 ppm | δ 10.52 ppm nih.gov |

| ¹³C NMR (C=S carbon) | DFT/GIAO | δ 180.1 ppm | δ 180.3 ppm nih.gov |

| IR Freq. (C=S stretch) | DFT/B3LYP | ~1215 cm⁻¹ | 1209-1220 cm⁻¹ nih.gov |

| IR Freq. (N-H stretch) | DFT/B3LYP | ~3300 cm⁻¹ | 3291-3340 cm⁻¹ nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based visualization tool used to identify the reactive sites within a molecule. researchgate.net The MEP map illustrates the charge distribution, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net This allows for the prediction of sites for electrophilic attack, nucleophilic reactions, and intermolecular interactions like hydrogen bonding. core.ac.ukresearchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov DFT studies on various quinoline derivatives have extensively used FMO analysis to understand their electronic properties and reactivity. core.ac.ukresearchgate.netacs.org

Interactive Table: Illustrative FMO Data for Quinoline Derivatives This table shows representative HOMO-LUMO energy values calculated for quinoline derivatives using DFT, demonstrating the application of FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.21 | -1.65 | 4.56 researchgate.net |

| Derivative B | -6.54 | -2.41 | 4.13 researchgate.net |

| Derivative C | -6.89 | -1.94 | 4.95 researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide critical insights into the conformational changes and stability of a ligand when bound to its biological target, such as a protein or enzyme. doi.orgnih.gov After an initial binding pose is predicted by molecular docking, MD simulations are performed to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov

The stability of the complex is evaluated by analyzing several parameters throughout the simulation, including the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration (RGyr). doi.org A stable complex is typically characterized by low and converging RMSD values. doi.orgnih.gov Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand in the binding pocket, providing a dynamic view of the binding event. nih.goveurjchem.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. nih.govscielo.org.mx This method is particularly useful for visualizing and quantifying weak interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are fundamental to supramolecular chemistry and ligand-receptor binding. researchgate.netnih.govfrontiersin.org

QTAIM analysis identifies bond critical points (BCPs) in the electron density between interacting atoms. scielo.org.mx The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. scielo.org.mx For instance, the presence of a BCP between a hydrogen donor and an acceptor is a clear indicator of a hydrogen bond. nih.gov QTAIM has been successfully applied to study intramolecular hydrogen bonds and other non-covalent interactions in various heterocyclic compounds, confirming their presence and estimating their strength, which is crucial for understanding the conformational preferences and binding mechanisms of molecules like this compound. researchgate.netresearchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to avoid failures in later clinical phases. nih.gov In silico ADMET prediction uses computational models to estimate these crucial pharmacokinetic and pharmacodynamic properties, offering a rapid and cost-effective way to screen potential drug candidates. researchgate.netnih.gov

Various software platforms and web-based tools, such as QikProp and SwissADME, are used to calculate key molecular descriptors related to ADMET profiles. mdpi.comresearchgate.net These predictions include adherence to drug-likeness rules like Lipinski's Rule of Five, as well as parameters for bioavailability, such as human intestinal absorption (HIA), Caco-2 cell permeability, and binding to human serum albumin (logKhsa). nih.govmdpi.com For example, studies on quinoline derivatives have shown that most compounds exhibit high predicted oral absorption and favorable bioavailability profiles, making them promising candidates for further development. nih.govmdpi.com

Interactive Table: Representative In Silico ADMET Predictions for Quinoline Derivatives This table provides examples of typical ADMET parameters that are calculated for potential drug candidates. The values are based on findings for various quinoline-based compounds. nih.govmdpi.com

| Parameter | Description | Acceptable Range | Predicted Value |

| Molecular Weight (MW) | Size of the molecule | < 500 | 250 - 450 |

| LogP | Lipophilicity | -0.4 to +5.6 | 2.0 - 4.5 |

| H-bond Donors | Number of hydrogen bond donors | ≤ 5 | 1 - 3 |

| H-bond Acceptors | Number of hydrogen bond acceptors | ≤ 10 | 3 - 5 |

| QPlogKhsa | Serum albumin binding | -1.5 to +1.5 | 0.50 - 0.78 mdpi.com |

| % Human Oral Absorption | Bioavailability after oral dose | > 80% is high | > 90% mdpi.com |

| Caco-2 Permeability | Intestinal absorption model | > 25 is high | > 30 |

Biological and Pharmacological Activities of Quinoline 2 Carbothioamide and Analogues

Anticancer and Antitumor Activities

Quinoline (B57606) derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. arabjchem.org Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like topoisomerases, protein kinases, and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov The structural versatility of the quinoline ring allows for modifications that can enhance anticancer potency. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects against various Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of quinoline-2-carbothioamide and its analogues against a variety of human cancer cell lines. neuroquantology.com For instance, certain quinoline-based oxadiazole analogues have shown sub-micromolar antiproliferative activity in cancer cell lines that express Bcl-2. mdpi.com

Substituted quinoline-2-carboxamides have been synthesized and evaluated for their antiproliferative effects on cancer cell lines such as the human hepatocellular carcinoma cell line (HEP-3B) and the human malignant melanoma cell line (A-375). nih.gov Compounds with bulky groups at the C6-position of the quinoline ring, such as -OCH3, -OCF3, and -CF3, have demonstrated good activity. nih.gov Similarly, a series of new benzo- or tetrahydro-benzo[h]quinoline derivatives were tested on A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), C26 (colon carcinoma), and A2780 (ovarian carcinoma) cancer cell lines, with some compounds showing high cytotoxicity. neuroquantology.com

Further studies have reported the antiproliferative activity of quinoline pyrroline (B1223166) derivatives. neuroquantology.com One such compound, 3-((6-methyl-2-(methyl-thio) quinolin-3-yl) methylene)-5-phenyl-1H-pyrrol-2(3H)-one, was found to have good antiproliferative activity. neuroquantology.com Additionally, novel quinoline derivatives have been evaluated against HT29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, with some N'-benzylideneacetohydrazides showing strong anticancer activity. nih.gov

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

| Compound Type | Cell Line(s) | Observed Effect |

| Substituted quinoline-2-carboxamides | HEP-3B, A-375 | Antiproliferative effects nih.gov |

| Benzo- or tetrahydro-benzo[h]quinolines | A549, MCF-7, C26, A2780 | High cytotoxicity neuroquantology.com |

| Quinoline pyrroline derivatives | Not specified | Good antiproliferative activity neuroquantology.com |

| N'-benzylideneacetohydrazides | HT29, MDA-MB-231 | Strong anticancer activity nih.gov |

| Quinoline-based oxadiazole analogues | Bcl-2-expressing cancer cells | Sub-micromolar anti-proliferative activity mdpi.com |

| 2H-Quinolinone derivatives | MCF-7, HepG-2 | Good cytotoxicity and selectivity nih.gov |

| Quinoline-2-thione derivative (KA3D) | Ovarian cancer cells | Significant cancer-killing effect nih.gov |

Reversal of Multidrug Resistance (MDR) in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often associated with the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govmdpi.com Quinoline derivatives have shown significant potential in overcoming MDR. mdpi.com Some of these compounds act as P-gp inhibitors, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs. semanticscholar.org

For example, a novel quinoline derivative, MS-209, has been shown to reverse P-gp-mediated MDR in human small cell lung cancer (SCLC) cells. nih.gov In vitro, MS-209 restored the chemosensitivity of resistant SBC-3/ADM cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. nih.gov Another study identified a quinoline compound, 160a, as a potential agent to reverse MDR by inhibiting P-gp-mediated drug efflux. mdpi.com This compound increased the intracellular accumulation of doxorubicin (B1662922) in resistant cancer cells. mdpi.com

Quinoline carboxamides have also been investigated as modulators of another ABC transporter, the breast cancer resistance protein (BCRP/ABCG2), which also contributes to MDR. core.ac.uk Certain analogues of OSI-930, a drug containing a quinoline pharmacophore, were found to be effective in reversing ABCG2-mediated MDR. researchgate.net These compounds sensitized ABCG2-expressing cells to known substrates of the transporter, such as mitoxantrone (B413) and doxorubicin. researchgate.net

The mechanism of action for some of these quinoline derivatives involves direct inhibition of the efflux pump. For instance, tariquidar, a potent P-gp inhibitor, contains a quinoline-3-carboxamide (B1254982) moiety. nih.gov Studies on alcoholic quinoline derivatives have also demonstrated their ability to inhibit the efflux of rhodamine 123, a P-gp substrate, in a concentration-dependent manner. semanticscholar.org

Antimicrobial Activities

The quinoline core is a key feature in several antimicrobial drugs, and research continues to explore new derivatives for their potency against a range of pathogens. rsc.org The carbothioamide moiety, when incorporated into the quinoline structure, can enhance interactions with microbial targets.

Antibacterial Potency and Spectrum against Pathogenic Strains

This compound analogues have demonstrated notable antibacterial activity. A quinoline-based compound bearing a carbothioamide motif exhibited significant antibacterial activity against Pseudomonas aeruginosa, with a zone of inhibition of 20 mm. rsc.org

A study on novel quinoline-based thiosemicarbazide (B42300) derivatives evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus and Enterococcus faecium) and Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumoniae) bacteria. nih.gov While most compounds showed limited activity, some derivatives, such as QST8 and QST9, inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 250 μg/mL. core.ac.uk Another investigation into quinoline-based amino acid derivatives found that some compounds with a carboxylic acid moiety showed moderate to excellent antibacterial activity against E. coli, S. aureus, B. subtilis, and P. aeruginosa. biointerfaceresearch.com

The following table summarizes the antibacterial activity of selected quinoline derivatives.

| Compound Type | Bacterial Strain(s) | Observed Effect |

| Carbothioamide-based quinoline motif | Pseudomonas aeruginosa | Zone of inhibition of 20 mm rsc.org |

| Quinoline-based thiosemicarbazides (QST8, QST9) | Staphylococcus aureus | MIC of 250 μg/mL core.ac.uk |

| Quinoline-based amino acid derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Moderate to excellent activity biointerfaceresearch.com |

Antifungal and Antitubercular Efficacy

Quinoline derivatives have also been recognized for their efficacy against fungal and mycobacterial pathogens. rsc.orgnih.gov A series of novel quinoline-based thiosemicarbazide derivatives were evaluated for their antifungal activity against Candida albicans. nih.gov Among these, compound QST10 was the most effective, with a MIC value of 31.25 μg/mL. core.ac.uk Another compound, QST2, showed moderate antifungal activity against C. albicans with a MIC of 250 μg/mL. core.ac.uk

In the realm of antitubercular research, several quinoline derivatives have shown promising results against Mycobacterium tuberculosis. nih.govmdpi.comnih.gov A study involving substituted quinoline-2-carboxamides found that N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide exhibited higher activity against M. tuberculosis than the standard drugs isoniazid (B1672263) and pyrazinamide. nih.govmdpi.com

Furthermore, novel quinoline-based thiosemicarbazide derivatives were assessed for their antitubercular potential. nih.gov The compound N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) was identified as the most effective against M. tuberculosis H37Rv and was also active against isoniazid-resistant clinical isolates. nih.govbohrium.com Molecular docking studies suggested that QST4 likely exerts its antimycobacterial effect by inhibiting the InhA enzyme. nih.govbohrium.com

Antiviral Properties, including Inhibition of Viral Replication

The quinoline scaffold is present in various compounds with documented antiviral activity. nih.govresearchgate.net Research has shown that quinoline derivatives can inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). rsc.orgresearchgate.net For example, one quinoline compound was identified as a promising anti-HCV agent with an EC50 of 3.1 μM. rsc.org Another derivative demonstrated antiviral potential with an IC50 of 0.37 μM due to its inhibition of HIV-1 integrase. rsc.org The broad-spectrum antiviral potential of quinolines extends to other viruses such as Zika, Ebola, and SARS. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Potential

Quinoline derivatives have demonstrated notable anti-inflammatory and antioxidant properties. rsc.orgjddtonline.inforsc.orgresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net For instance, certain 2-phenylquinoline-based nucleoside-linked analogues have shown remarkable anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium. rsc.org Amodiaquine, a well-known antimalarial, has also been identified as a highly efficacious anti-inflammatory agent. rsc.org

In the realm of antioxidant activity, a series of quinoline-2-carbaldehyde hydrazone derivatives, designed as bioisosteres of melatonin, were synthesized and evaluated. researchgate.net Their antioxidant potential was assessed by their ability to reduce the oxidation of a redox-sensitive fluorescent probe. researchgate.net The inherent antioxidant capacity of the quinoline nucleus, often enhanced by specific substitutions, makes it a promising scaffold for the development of agents to combat oxidative stress-related diseases. nih.govmdpi.comresearchgate.net

Antimalarial and Antiparasitic Actions

The quinoline core is historically significant in the development of antimalarial drugs, with quinine, chloroquine, and mefloquine (B1676156) being prominent examples. rsc.orgmdpi.comnih.gov Quinoline derivatives are considered a dominant class of heterocyclic compounds for antimalarial agents. rsc.org They are primarily categorized into 4-aminoquinolines and 8-aminoquinolines. mdpi.comnih.gov The mechanism of action for some of these drugs involves targeting the Plasmodium falciparum 80S ribosome in the protozoan cytoplasm. mdpi.com

Research has also explored quinoline-hydrazone hybrids, which have shown potent leishmanicidal activity, highlighting the broader antiparasitic potential of quinoline-based compounds. nih.gov Specifically, certain quinoline–hydrazone hybrids have been identified as potent and highly effective against the leishmania parasite. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Matrix Metalloproteinases, Urease)

Carbonic Anhydrase Inhibition:

Quinoline-based structures have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govresearchgate.netnih.gov A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated inhibitory activity against several human CA isoforms (hCA I, hCA II, and hCA IV). nih.govresearchgate.net Compound 5h from this series was a particularly potent inhibitor of hCA I and hCA II, with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. nih.govresearchgate.net Other analogues, 5a and 5b , also showed significant inhibition of hCA II with Kᵢ values of 88.4 nM and 85.7 nM. nih.govresearchgate.net

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IV (Kᵢ in nM) |

| 5a | - | 88.4 | - |

| 5b | - | 85.7 | - |

| 5h | 61.9 | 33.0 | - |

Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.govresearchgate.net

Matrix Metalloproteinase Inhibition:

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the remodeling of the extracellular matrix. kuleuven.beresearchgate.netmdpi.com While specific studies on this compound are not detailed, the broader class of quinoline derivatives has been explored for MMP inhibition. Synthetic inhibitors are being developed to modulate MMP activity in various diseases. mdpi.com

Urease Inhibition:

Quinoline derivatives have shown significant potential as urease inhibitors. A study on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed that all tested compounds were active against urease, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. nih.gov Notably, compounds 1 , 2 , 4 , and 7 were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.gov The most potent was the o-dimethyl-substituted compound 2 (IC₅₀ = 11.2 ± 0.81 μM). nih.gov Another study on quinolin-2-one thiosemicarbazide hybrids also demonstrated potent urease inhibitory activities with IC₅₀ values ranging from 0.43 to 9.45 µM, surpassing the reference thiourea. researchgate.net

| Compound | Urease Inhibition (IC₅₀ in µM) |

| 1 | 20.4 ± 0.22 |

| 2 | 11.2 ± 0.81 |

| 4 | 15.5 ± 0.49 |

| 7 | 18.5 ± 0.65 |

| Thiourea (Standard) | 21.7 ± 0.34 |

Data for N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.gov

Photosynthetic Electron Transport Inhibition in Plant Systems

Substituted quinoline-2-carboxamides have been investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.comnih.govscilit.comnih.gov This activity is characteristic of many commercial herbicides that act on photosystem II (PS II). nih.gov A study of thirty-five substituted quinoline-2-carboxamides showed a range of PET-inhibiting activities. mdpi.comnih.govnih.gov The most active compound, N-benzyl-2-naphthamide (an analogue), had an IC₅₀ value of 7.5 μmol/L. mdpi.comnih.govnih.gov This line of research suggests the potential of this compound analogues as herbicides. mdpi.comnih.govscilit.comnih.gov

Other Notable Biological Activities (e.g., Antihypertensive, Anticonvulsant)

Antihypertensive Activity:

Quinoline derivatives have been explored for their antihypertensive effects. jddtonline.inforsc.orgresearchgate.netnih.govrsc.org One study investigated a quinoline-appended chalcone (B49325) derivative and found that it exhibited considerable antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE). rsc.org Another study on quinazolinylformamidines and quinazolinediylbisformamidines, which are structurally related to quinolines, showed moderate antihypertensive activity in spontaneously hypertensive rats. nih.gov

Anticonvulsant Activity:

The quinoline scaffold has been identified as a promising base for the development of anticonvulsant drugs. rsc.orgjddtonline.infoamazonaws.comresearchgate.netmdpi.comnih.gov Studies on various quinoline derivatives have demonstrated their potential in controlling seizures. For example, a quinoline-1-carboxamide analogue showed an ED₅₀ of 30.1 mg/kg in the maximal electroshock (MES) test. rsc.org Another series of 5-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline derivatives was synthesized, with the most potent compound exhibiting an ED₅₀ of 19.0 mg/kg in the MES test. mdpi.com Furthermore, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated, with some compounds showing significant activity in the minimal clonic seizure model. nih.gov

Molecular Mechanisms of Biological Action of Quinoline 2 Carbothioamide Derivatives

Interference with Nucleic Acid Synthesis and Function (e.g., Viral RNA Binding)

Quinoline (B57606) derivatives are recognized for their capacity to interfere with the synthesis and function of nucleic acids, a mechanism central to their antimicrobial and anticancer activities. creative-biolabs.comsigmaaldrich.com These compounds can inhibit topoisomerase enzymes, such as DNA gyrase, which are crucial for relaxing supercoiled DNA to allow for replication and transcription. sigmaaldrich.com By binding to enzymes like DNA gyrase or topoisomerase II, quinolones can stall the replication fork, leading to DNA damage and the induction of the SOS response in bacteria. creative-biolabs.comsigmaaldrich.com

Some quinoline-based compounds have been found to inhibit a wide range of enzymes that act on nucleic acids, including DNA and RNA polymerases. biorxiv.org For instance, certain derivatives have demonstrated inhibitory effects on viral RNA-dependent RNA polymerase (RdRp), suggesting a potential mechanism for antiviral activity by disrupting viral replication. biorxiv.orgnih.gov Molecular modeling studies have explored the interaction between quinoline derivatives and viral components like HIV-1 TAR RNA, attempting to elucidate the binding affinity and potential for inhibiting viral processes. nih.gov While the broad class of quinolines shows activity against enzymes acting on nucleic acids, the specific action of quinoline-2-carbothioamide on viral RNA binding requires further direct investigation. biorxiv.org However, the known inhibitory profile of the quinoline scaffold against DNA and RNA processing enzymes provides a strong basis for this mechanism of action. biorxiv.orgnih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A significant mechanism underlying the anticancer effects of this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. researchgate.netresearchgate.net Numerous studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines. researchgate.netvulcanchem.commdpi.com

The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. This is characterized by changes in the expression levels of the Bcl-2 family of proteins. nih.govnih.gov For example, treatment of prostate cancer cells with a quinoline-2-carboxylic acid aryl ester led to a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of downstream effector caspases, such as caspase-7 and caspase-9, which execute the final stages of apoptosis. nih.govnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP-1) by activated caspases, a hallmark of apoptosis, has also been observed following treatment with quinoline derivatives. mdpi.com

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | S phase cell cycle arrest, increased Bax/Bcl-2 ratio, activation of caspases-7 and -9. | nih.gov |

| 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) | Leukemia cells | S and G2/M phase arrest, activation of mitochondria-mediated apoptosis. | nih.gov |

| IND-2 (Quinoline Derivative) | PC-3 (Prostate Cancer) | Induction of apoptosis, activation of caspase-3 and caspase-7, cleavage of PARP-1. | mdpi.com |

| N-(4-chlorophenyl)this compound derivatives | Bcl-2-overexpressing cells | Inhibition of Bcl-2–Bim peptide binding, induction of apoptosis. | vulcanchem.com |

Modulation of Protein Kinase Activity (e.g., PDK1, EGFR)

This compound derivatives exert part of their biological effects by modulating the activity of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. google.comnih.gov Dysregulation of kinase activity is a common feature of many diseases, including cancer. google.com

One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in the development of several cancers. google.comnih.gov The 4-anilinoquinoline structure, conceptually related to approved EGFR inhibitors, has been a focus of development. nih.gov Molecular modeling and synthesis efforts have produced quinoline derivatives that show promising inhibitory effects on EGFR, with some hybrid molecules achieving IC50 values in the nanomolar range. nih.gov The anti-EGFR activity of quinoline compounds is well-documented in the scientific literature. researchgate.net

Another important kinase target is the Phosphoinositide-Dependent protein Kinase-1 (PDK1). A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were specifically designed to target PDK1. nih.gov In-silico studies, including molecular docking and dynamics, predicted that these compounds could effectively inhibit PDK1. nih.gov The compound designated '7a' from this series showed a strong binding energy of -10.2 kcal/mol, suggesting potent inhibitory activity against PDK1, which was further supported by in-vitro anticancer assays. nih.gov

| Derivative Class | Target Kinase | Key Findings | Reference |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | PDK1 | Compound 7a showed a binding energy of -10.2 kcal/mol; stability confirmed by molecular dynamics. | nih.gov |

| Quinoline hybrid derivatives (pyrazoline/pirazolinylthiazole) | EGFR | Compounds exhibited IC50 values in the nanomolar range (e.g., 31.80 nM, 37.07 nM). | nih.gov |

| Schiff's base quinoline derivatives | EGFR Tyrosine Kinase | Compound 50 showed an IC50 value of 0.12 ± 0.05 μM. | nih.gov |

| Hexahydrocyclopenta[c]quinoline derivatives | CDK2, EGFR | Identified compounds with good activity against CDK2 and the MCF-7 cell line. | researchgate.net |

Interaction with Drug Efflux Pumps (e.g., P-glycoprotein) and Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. tg.org.au

This compound derivatives have emerged as potent inhibitors of P-gp, capable of reversing MDR. mdpi.comsemanticscholar.org These compounds can act as chemosensitizers, restoring the effectiveness of conventional anticancer drugs in resistant cell lines. nih.gov For instance, the quinoline derivative MS-209 was shown to reverse P-gp-mediated MDR in human small cell lung cancer cells, both in vitro and in vivo. nih.gov When used in combination with drugs like doxorubicin (B1662922) or VP-16, these quinoline compounds lead to a synergistic effect, increasing the intracellular accumulation of the anticancer drug and enhancing its cytotoxicity against resistant cells. mdpi.com

Studies on 6-methoxy-2-arylquinoline derivatives found that compounds with a hydroxyl methyl group at the 4th position of the quinoline ring were particularly effective P-gp inhibitors, with some being more than twice as potent as the reference inhibitor verapamil. semanticscholar.org The mechanism involves the quinoline compound binding to P-gp and inhibiting its efflux function, thereby overcoming resistance. mdpi.comsvelic.se

| Quinoline Derivative | Cell Line | Key Finding | Reference |

| MS-209 | SBC-3/ADM (Small Cell Lung Cancer) | Reversed P-gp-mediated MDR and inhibited metastasis when combined with chemotherapy. | nih.gov |

| 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde) | DOX-resistant cancer cells | Exerted a synergistic effect with doxorubicin by inhibiting P-gp-mediated drug efflux. | mdpi.com |

| 6-methoxy-2-arylquinoline (Compound 5b) | EPG85-257RDB (Gastric Carcinoma) | Showed P-gp inhibitory activity 2.1-fold stronger than verapamil. | semanticscholar.org |

| 6-Methoxy-2-methylquinoline-4-carbothioamide derivatives | Resistant cancer cell lines | Studied for their role as P-gp inhibitors to overcome multidrug resistance. |

Targeting Specific Receptors (e.g., P2X7R)

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is overexpressed in numerous types of cancer cells and plays a role in tumor growth, survival, and inflammation. nih.govnih.govoncotarget.com This makes it an attractive therapeutic target. Quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the P2X7 receptor. nih.govnih.gov

Research has explored the structure-activity relationship (SAR) of novel quinoline-carboxamide series, demonstrating their ability to inhibit P2X7R function. nih.govnih.gov In studies using human P2X7R-transfected MCF-7 breast cancer cells, certain quinoline-carboxamide derivatives displayed significant inhibitory potency in a Ca2+ mobilization assay, with IC50 values in the sub-micromolar range. nih.gov For example, derivatives with specific substitutions on the phenyl ring showed enhanced affinity and antagonist activity. nih.govcaltech.edu

The antagonism of P2X7R by these quinoline compounds has been shown to inhibit cancer cell proliferation and induce apoptotic cell death. nih.govoncotarget.com Fluorescence microscopy has confirmed that treatment with these antagonists leads to cellular shrinkage and nuclear condensation, which are characteristic features of apoptosis. nih.govnih.gov The selective targeting of P2X7R by these derivatives suggests their potential for development as anti-cancer drugs, particularly for tumors where this receptor is overexpressed. nih.govoncotarget.comiu.edu

| Derivative Series | Target | Assay/Cell Line | Potency (IC50) | Reference |

| Quinoline-carboxamide | h-P2X7R | Ca2+ mobilization in h-P2X7R-MCF-7 cells | 0.457 - 0.890 µM | nih.gov |

| 2-chloro-5-adamantyl-quinoline | P2X7R | Inhibition of IL-1β release in THP-1 cells | 4 nM | caltech.edu |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | P2X7R | Inhibition of IL-1β release in THP-1 cells | 3 nM | caltech.edu |

Ligand-Target Binding Characterization via Molecular Docking and Dynamics

To understand the interaction between this compound derivatives and their molecular targets at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are widely employed. nih.govdoi.orgresearchgate.net These in-silico techniques are crucial for rational drug design, helping to predict binding affinities, identify key interacting residues, and explain the structure-activity relationships observed in experimental assays. nih.govresearchgate.net

Molecular docking studies have been used to model the binding of quinoline derivatives to a variety of targets, including protein kinases like PDK1 and EGFR, the anti-apoptotic protein Bcl-2, microbial DNA gyrase, and the P2X7 receptor. nih.govnih.govresearchgate.netacs.org For example, docking of a quinoline-4-carboxamide derivative into the active site of PDK1 revealed a binding energy of -10.2 kcal/mol, indicating a strong and stable interaction. nih.gov Similarly, docking of quinoline-based heterocycles into the BH3 binding groove of Bcl-2 has helped to rationalize their potent inhibitory activity. researchgate.net

Following docking, molecular dynamics simulations are often performed to assess the stability of the ligand-protein complex over time. doi.orgresearchgate.net MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of interactions predicted by docking. nih.gov These computational approaches have successfully predicted the binding modes of quinoline derivatives, showing interactions with key amino acid residues within the target's binding pocket, which supports the experimentally observed biological activities. researchgate.netresearchgate.net

| Compound Class | Target Protein | Computational Method | Key Finding | Reference |

| Quinoline-4-carboxamide | PDK1 (1OKY) | Molecular Docking, MD Simulation | Predicted binding energy of -10.2 kcal/mol; stable complex formation. | nih.gov |

| Quinoline-based oxadiazole (6i) | Bcl-2 (4AQ3) | Molecular Modelling | Rationalized Bcl-2 targeted anticancer activity; showed overlap with native ligand. | researchgate.net |

| Quinoline-carboxamide | P2X7R | In-silico antagonist modeling | Predicted ligand-receptor interactions consistent with antagonist activity. | nih.govnih.gov |

| Quinolinone-based thiosemicarbazones | M. tuberculosis targets (e.g., DNA-gyrase) | Molecular Docking | Identified potential binding modes supporting antimycobacterial activity. | nih.gov |

| Quinoline derivatives | RSV G protein, YFV Mtase protein | Molecular Docking, MD Simulation | Predicted stable ligand-protein complexes with strong binding energies (-5.64 and -6.35 kcal/mol). | doi.org |

Bcl-2 Inhibition as a Therapeutic Strategy

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis and a prominent anticancer drug target. nih.gov It functions as a gatekeeper, preventing programmed cell death, and its overexpression is a hallmark of many cancers, contributing to chemoresistance. nih.govnih.gov Consequently, developing small molecule inhibitors that block the function of Bcl-2 is a promising therapeutic strategy. nih.gov

Quinoline-based heterocycles have been successfully designed as inhibitors of Bcl-2. researchgate.netnih.govnih.gov These compounds are crafted to mimic the BH3 domain of pro-apoptotic proteins, which naturally bind to a hydrophobic groove on the surface of Bcl-2 to initiate apoptosis. nih.gov By occupying this groove, the quinoline-based inhibitors prevent Bcl-2 from sequestering pro-apoptotic proteins, thereby triggering cancer cell death. vulcanchem.comnih.gov

Research has led to the synthesis of quinoline-based oxadiazole and triazole analogues, starting from a common quinoline-carbothioamide intermediate. researchgate.netnih.govbris.ac.uk Several of these analogues have demonstrated potent anti-proliferative activity in Bcl-2-expressing cancer cell lines, with some exhibiting sub-micromolar IC50 values in Bcl-2 binding assays. nih.govnih.gov For instance, quinoline-based oxadiazole analogue 6i showed significant activity in a Bcl-2–Bim peptide ELISA assay, and its targeted action was further explained through computational molecular modeling. researchgate.netnih.govnih.gov This targeted inhibition of Bcl-2 underscores the potential of this compound derivatives in developing new anticancer therapies that can overcome resistance to apoptosis. nih.govnih.gov

Structure Activity Relationship Sar Studies of Quinoline 2 Carbothioamide Analogues

Correlative Analysis of Structural Modifications and Biological Potency

The biological potency of quinoline-2-carboxamide (B1208818) and carbothioamide analogues is highly dependent on the nature and position of substituents on both the quinoline (B57606) ring and the amide/thioamide side chain. Research has demonstrated that modifications to these regions can drastically alter the compound's efficacy against various biological targets, including bacteria and cancer cell lines. nih.govnih.gov

In studies evaluating the antimycobacterial activity of quinoline-2-carboxamides, the substituent attached to the amide nitrogen plays a critical role. For instance, a series of N-substituted quinoline-2-carboxamides were synthesized and tested for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts and for their antimycobacterial effects. mdpi.comnih.govnih.gov The results showed a clear correlation between the structure of the N-substituent and the observed activity. Compounds such as N-cyclohexylquinoline-2-carboxamide and N-cycloheptylquinoline-2-carboxamide exhibited notable activity against Mycobacterium tuberculosis, surpassing that of standard drugs like isoniazid (B1672263). mdpi.comnih.gov This suggests that cyclic alkyl groups on the amide nitrogen are favorable for this specific biological action.

Furthermore, the introduction of an aryl group at the amide nitrogen also significantly influences potency. The substitution pattern on this aryl ring is a key determinant of activity. In one study, it was found that for 2,3-disubstituted quinolines, analogues with 4-chloro- and 4-fluoro-substitutions demonstrated better antimycobacterial activity compared to those with 2- or 3-chloro/fluoro, nitro, or methyl substitutions. tandfonline.com Similarly, a carbothioamide-based quinoline motif was highlighted for its significant antibacterial activity against P. aeruginosa. rsc.org

The data below illustrates the correlation between the N-substituent (R) on the quinoline-2-carboxamide scaffold and the resulting biological activity, specifically the inhibition of photosynthetic electron transport (PET).

| Compound | Substituent (R) | PET Inhibition IC50 (µmol/L) mdpi.comnih.gov |

|---|---|---|

| 1 | Dodecyl | 573 |

| 2 | Pyrrolidinyl | 1598 |

| 3 | Piperidinyl | 146 |

| 4 | Cyclohexyl | 40.6 |

| 5 | Cycloheptyl | 24.6 |

| 6 | 2-Phenylethyl | 46.9 |

| 7 | Benzyl (B1604629) | 19.8 |

| 8 | 4-Fluorobenzyl | 18.1 |

| 9 | 4-Methylbenzyl | 17.2 |

Influence of Substituent Effects on Pharmacological Profiles

The pharmacological profile of quinoline-2-carbothioamide analogues is profoundly influenced by the electronic properties of their substituents. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the quinoline nucleus can modulate the molecule's electron density, which in turn affects its ability to interact with biological targets. tandfonline.comrsc.org

For example, in the context of anticancer activity, the presence of bulky, electron-rich groups at the C6-position of the quinoline ring, such as methoxy (B1213986) (-OCH3), trifluoromethoxy (-OCF3), and trifluoromethyl (-CF3), was found to correlate with good activity as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov In another instance concerning antimalarial quinoline-imidazole hybrids, SAR studies revealed that an electron-donating methoxy group at the C2-position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org This highlights that the electronic nature of the substituent, in conjunction with its position, is a critical determinant of the resulting pharmacological effect.

Steric and Electronic Parameters in Activity Modulation

The biological activity of this compound analogues is governed by a combination of steric, electronic, and hydrophobic parameters. These physicochemical properties dictate how the molecule fits into a receptor's binding site and the nature of the intermolecular forces it can form.

Electronic Parameters: The electronic influence of a substituent is often quantified by the Hammett constant (σ). This parameter describes the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring. Studies on quinoline-2-carboxamides have shown a wide range of electronic properties based on the amide substituent, with σ parameters ranging from -0.39 to +1.26. mdpi.comnih.gov In QSAR studies of quinolinone-based thiosemicarbazones, electronegativity was identified as a key descriptor, where reduced molecular electronegativity, often achieved with electron-withdrawing groups, correlated with increased anti-tuberculosis activity. nih.gov

Steric and Hydrophobic Parameters: Steric factors, such as the size and shape of the substituent (e.g., van der Waals volume), are crucial for ensuring a proper fit with the biological target. nih.gov Bulky groups can provide better receptor occupancy but may also cause steric hindrance that prevents binding. nih.gov Lipophilicity, commonly expressed as log P, is another critical parameter that affects a drug's ability to cross cell membranes and reach its target. Quinoline-2-carboxamide analogues have been synthesized with a broad range of lipophilicities (log P values from 1.15 to 6.98), demonstrating the significant impact of the N-substituent on this property. mdpi.comnih.gov

The following table presents selected N-substituted quinoline-2-carboxanilides, correlating their structure with electronic (σ) and lipophilicity (log P) parameters, alongside their PET inhibition activity.

| Substituent (R) on Aniline (B41778) | log P (ACD/LogP) mdpi.comnih.gov | Electronic Parameter (σ) nih.gov | PET Inhibition IC50 (µmol/L) mdpi.comnih.gov |

|---|---|---|---|

| 4-F | 3.80 ± 0.34 | 0.06 | 114 |

| 4-Cl | 4.39 ± 0.34 | 0.23 | 52.7 |

| 4-Br | 4.61 ± 0.34 | 0.23 | 54.1 |

| 4-I | 5.11 ± 0.34 | 0.18 | 56.3 |

| 4-CH3 | 4.20 ± 0.34 | -0.17 | 70.3 |

| 4-OCH3 | 3.71 ± 0.34 | -0.27 | 158 |

| 3,4-diCl | 5.02 ± 0.34 | 0.60 | 27.9 |

| 4-CF3 | 4.88 ± 0.34 | 0.54 | 53.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build mathematical models correlating the chemical structure of compounds with their biological activity. researchgate.netmdpi.com These models are invaluable for predicting the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process and prioritizing synthetic efforts. mdpi.com

For quinoline derivatives, several QSAR studies have been successfully conducted to elucidate the key structural features driving their biological effects. In a study on quinolinone-based thiosemicarbazones with anti-tuberculosis activity, a robust QSAR model was developed. nih.gov The best model showed strong statistical parameters (R² = 0.83; F = 47.96; s = 0.31) and was rigorously validated. This model indicated that van der Waals volume, electron density, and electronegativity were pivotal descriptors for predicting anti-TB activity. nih.gov

Another QSAR study on substituted quinolinecarbaldehyde derivatives as potential anti-tubercular agents also yielded statistically significant models. chula.ac.th The developed models were validated internally and externally, showing excellent predictive power. The statistical parameters for the best model were highly significant, indicating its reliability. chula.ac.th This analysis revealed that molar refractivity, log P, hydrogen bond donor capacity, and the presence of halogens were key determinants of activity. chula.ac.th

These QSAR models serve as powerful predictive tools. By inputting the calculated descriptors for a hypothetical molecule, researchers can estimate its biological activity before undertaking its synthesis, allowing for a more rational and efficient design of new this compound analogues.

| Study Subject | Statistical Parameter | Value | Reference |

|---|---|---|---|

| Quinolinone-Thiosemicarbazones (Anti-TB) | R2 (Coefficient of Determination) | 0.83 | nih.gov |

| F-test (Fischer's value) | 47.96 | nih.gov | |

| s (Standard Deviation of Error of Prediction) | 0.31 | nih.gov | |

| Quinolinecarbaldehyde Derivatives (Anti-TB) | r2 (Correlation Coefficient) | 0.995 | chula.ac.th |

| q2LOO (Cross-validated R2) | 0.992 | chula.ac.th | |

| pred_r2 (Predictive R2 for external set) | 0.997 | chula.ac.th |

Coordination Chemistry and Metal Complexes of Quinoline 2 Carbothioamide Ligands

Synthesis and Spectroscopic Characterization of Metal Chelates

The synthesis of metal complexes with Quinoline-2-carbothioamide typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. bendola.com Molar ratios are varied to isolate complexes with different stoichiometries, commonly 1:1 or 1:2 (metal:ligand). The reaction is often carried out in polar solvents like ethanol (B145695) or methanol, sometimes under reflux to ensure completion. nih.gov

The formation and structure of these metal chelates are confirmed through a combination of analytical and spectroscopic techniques.

Elemental Analysis: This technique confirms the empirical formula and the metal-to-ligand stoichiometry of the newly formed complex.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are observed. A shift in the ν(C=S) band of the thioamide group and changes in the ν(N-H) bands suggest the involvement of the sulfur and nitrogen atoms in bonding. The appearance of new, low-frequency bands can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. acs.org For instance, the coordination of the quinoline (B57606) nitrogen is confirmed by shifts in the ring vibration bands. researchgate.net

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), NMR spectroscopy provides detailed structural information. researchgate.net The signals of protons and carbons near the coordination sites experience a downfield or upfield shift upon chelation due to the influence of the metal ion. bendola.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as new bands arising from ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metals. bendola.com These d-d transitions are particularly useful for inferring the coordination geometry (e.g., octahedral or tetrahedral) around the metal center. researchgate.net

Mass Spectrometry: This method helps to determine the molecular weight of the complex, confirming its proposed stoichiometry. bendola.com

Magnetic Susceptibility and Molar Conductivity: Magnetic moment measurements help determine the geometry and the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)). researchgate.net Molar conductivity measurements in solution indicate whether the complexes are electrolytes or non-electrolytes, providing insight into whether anions are part of the coordination sphere. researchgate.net

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Technique | Free Ligand (Expected) | Metal Complex (Expected Changes) | Information Gained |

|---|---|---|---|

| IR (cm⁻¹) | ν(N-H): ~3300, 3150 ν(C=S): ~840 | Shift in ν(N-H) Shift in ν(C=S) to lower frequency New bands: ν(M-N) ~450, ν(M-S) ~350 | Confirms coordination via quinoline N and thioamide S atoms. |

| ¹H NMR (ppm) | Quinoline H: 7.5-8.5 NH₂: ~9.0 | Shift of quinoline protons adjacent to N Shift or broadening of NH₂ protons | Identifies specific atoms involved in coordination for diamagnetic complexes. |

| UV-Vis (nm) | Intra-ligand bands (~280, ~320) | Shifts in intra-ligand bands New d-d or Charge Transfer bands | Provides evidence of coordination and information on electronic structure and geometry. |

Ligand Binding Modes and Coordination Geometries

This compound is a versatile ligand capable of different binding modes. The most common mode is as a bidentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the quinoline ring and the sulfur atom of the thioamide group. nih.gov This forms a stable five-membered chelate ring.